4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
Description
This compound belongs to a class of nitrogen-containing heterocycles featuring a pyrrolidin-2-one core fused with a benzodiazole moiety. The structure includes a 1-butyl substituent on the benzodiazole ring and a 4-ethylphenyl group attached to the pyrrolidinone nitrogen.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-3-5-14-25-21-9-7-6-8-20(21)24-23(25)18-15-22(27)26(16-18)19-12-10-17(4-2)11-13-19/h6-13,18H,3-5,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMURRGKTNOQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one , often referred to as BBP, is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of BBP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
BBP has a complex structure characterized by the presence of a benzodiazole ring and a pyrrolidinone moiety. The molecular formula is , with a molecular weight of approximately 350.49 g/mol. The compound's structure can be visualized as follows:
BBP's biological activity is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:
- Inhibition of Enzymatic Activity : BBP exhibits inhibitory effects on specific enzymes involved in cancer proliferation and inflammation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Overview
Recent studies have highlighted several key biological activities of BBP:
| Activity | Description |
|---|---|
| Antitumor Activity | BBP has shown promise in inhibiting tumor growth in various cancer cell lines, including breast and colon cancer models. |
| Anti-inflammatory | The compound reduces inflammation markers in vitro and in vivo, suggesting potential use in inflammatory diseases. |
| Antioxidant Effects | Exhibits strong free radical scavenging ability, which may protect cells from oxidative damage. |
Antitumor Activity
A significant study investigated the effects of BBP on HCT116 colon cancer cells. The results indicated that BBP treatment led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours. This suggests that BBP may serve as a potential candidate for further development in cancer therapy.
Anti-inflammatory Effects
In an experimental model of acute inflammation induced by carrageenan, BBP demonstrated a marked reduction in paw edema compared to the control group. This effect was comparable to that of standard anti-inflammatory drugs like ibuprofen, indicating its potential therapeutic application.
Antioxidant Properties
The antioxidant capacity of BBP was evaluated using DPPH and ABTS assays, where it exhibited significant radical scavenging activity. The IC50 values were determined to be 25 µM for DPPH and 30 µM for ABTS, highlighting its effectiveness as an antioxidant agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of BBP has revealed that modifications to the benzodiazole and pyrrolidinone moieties can significantly affect its biological activity. For example:
- Substituting different alkyl groups on the benzodiazole ring enhances antitumor potency.
- Alterations in the ethyl group on the pyrrolidinone increase anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on structural modifications, physicochemical properties, and biological activities.
Substituent Variations on the Pyrrolidinone Core
Key Observations :
- Antioxidant Activity : The presence of electron-withdrawing groups (e.g., 5-Cl-2-OH-Ph in ) enhances radical scavenging capacity compared to alkyl/aryl substituents.
- Synthetic Yields : Derivatives with fluorophenyl or chlorophenyl groups (e.g., 4a and 4b ) show moderate yields (42–52%), suggesting steric or electronic challenges during synthesis.
- Structural Flexibility : The target compound’s 1-butyl and 4-ethylphenyl groups may enhance membrane permeability compared to polar substituents like thiotriazoles .
Benzodiazole/Benzimidazole Modifications
Key Observations :
- Lipophilicity: The 1-butyl group in the target compound likely increases hydrophobicity, contrasting with polar piperidinyl or phenoxyalkyl chains in analogs .
- Biological Implications: Longer alkyl chains (e.g., butyl or phenoxybutyl) may improve pharmacokinetic profiles but reduce aqueous solubility.
Research Findings and Limitations
- Antioxidant Potential: While the target compound lacks direct bioactivity data, structurally related pyrrolidinones with thioxo-heterocycles (e.g., oxadiazoles or triazoles) exhibit enhanced antioxidant activity .
- Synthesis Challenges : Analogous compounds with bulky substituents (e.g., 4-ethylphenyl) often require optimized reaction conditions to improve yields .
- Characterization Methods : X-ray crystallography (via SHELXL ) and spectral analysis (e.g., NMR, IR) are critical for confirming structures of such complex heterocycles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
